

# Dazucorilant's Impact on Motor Function: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



A deep dive into the clinical trial data of **Dazucorilant** and its standing against other therapeutic alternatives for Amyotrophic Lateral Sclerosis (ALS).

In the landscape of neurodegenerative disease research, particularly Amyotrophic Lateral Sclerosis (ALS), the quest for effective treatments that can slow disease progression and improve motor function is paramount. This guide provides a comparative analysis of **Dazucorilant**, a selective glucocorticoid receptor modulator, and its impact on motor function based on recent clinical trial data. The performance of **Dazucorilant** is juxtaposed with other notable ALS treatments, offering researchers, scientists, and drug development professionals a comprehensive overview to inform future research and development.

### **Executive Summary**

**Dazucorilant**, while not meeting its primary endpoint of slowing the decline in motor function as measured by the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) in the Phase 2 DAZALS trial, demonstrated a statistically significant survival benefit at a higher dose.[1][2] This unexpected outcome has sparked interest in its potential neuroprotective effects.[1] This guide will dissect the available data from the DAZALS trial and compare it with the pivotal trial results of other ALS therapies: Edaravone (Radicava), Tofersen (Qalsody), and the now-withdrawn Sodium Phenylbutyrate/Taurursodiol (Relyvrio).

## Comparative Analysis of Clinical Trial Data



The following tables summarize the key quantitative data from the clinical trials of **Dazucorilant** and its comparators, focusing on their impact on motor function and other key outcomes.

## Table 1: Primary Efficacy Endpoint - Change in ALSFRS-R Score



| Drug                                             | Trial                         | Treatme<br>nt<br>Duration | Patient<br>Populati<br>on         | Mean Change from Baseline in ALSFRS -R Score (Drug)        | Mean Change from Baseline in ALSFRS -R Score (Placebo ) | Differenc<br>e (Drug<br>vs.<br>Placebo)     | Outcom<br>e                                                                 |
|--------------------------------------------------|-------------------------------|---------------------------|-----------------------------------|------------------------------------------------------------|---------------------------------------------------------|---------------------------------------------|-----------------------------------------------------------------------------|
| Dazucoril<br>ant                                 | DAZALS<br>(Phase<br>2)        | 24<br>Weeks               | Sporadic<br>or familial<br>ALS    | Not<br>specified,<br>but<br>primary<br>endpoint<br>not met | Not<br>specified                                        | Not<br>statistical<br>ly<br>significan<br>t | Did not meet primary endpoint[ 1][2]                                        |
| Edaravon<br>e<br>(Radicav<br>a)                  | MCI186-<br>19<br>(Phase<br>3) | 24<br>Weeks               | Definite<br>or<br>probable<br>ALS | -5.01                                                      | -7.50                                                   | 2.49                                        | Statistical ly significan t slowing of functional decline                   |
| Tofersen<br>(Qalsody<br>)                        | VALOR<br>(Phase<br>3)         | 28<br>Weeks               | SOD1-<br>ALS                      | -6.98                                                      | -8.14                                                   | 1.2                                         | Not<br>statistical<br>ly<br>significan<br>t at 28<br>weeks                  |
| Sodium Phenylbu tyrate/ Taururso diol (Relyvrio) | CENTAU<br>R (Phase<br>2)      | 24<br>Weeks               | Definite<br>ALS                   | -1.24<br>points<br>per<br>month                            | -1.66<br>points<br>per<br>month                         | 0.42<br>points<br>per<br>month              | Statistical<br>ly<br>significan<br>t slowing<br>of<br>functional<br>decline |



| Sodium Phenylbu tyrate/ Taururso diol (Relyvrio) | PHOENI<br>X (Phase<br>3) | 48<br>Weeks | ALS | Not<br>specified,<br>but<br>primary<br>endpoint<br>not met | Not<br>specified | Not<br>statistical<br>ly<br>significan<br>t | Did not<br>meet<br>primary<br>endpoint;<br>subsequ<br>ently<br>withdraw<br>n from<br>market |
|--------------------------------------------------|--------------------------|-------------|-----|------------------------------------------------------------|------------------|---------------------------------------------|---------------------------------------------------------------------------------------------|
|--------------------------------------------------|--------------------------|-------------|-----|------------------------------------------------------------|------------------|---------------------------------------------|---------------------------------------------------------------------------------------------|

**Table 2: Key Secondary and Other Outcomes** 

| Drug                                           | Trial                | Key Outcome                                      | Result                                                       | p-value       |
|------------------------------------------------|----------------------|--------------------------------------------------|--------------------------------------------------------------|---------------|
| Dazucorilant                                   | DAZALS (Phase<br>2)  | Mortality at 24<br>weeks (300 mg<br>dose)        | 0 deaths in Dazucorilant group vs. 5 deaths in placebo group | 0.02          |
| Tofersen<br>(Qalsody)                          | VALOR (Phase<br>3)   | Change in plasma neurofilament light chain (NfL) | Statistically<br>significant<br>reduction                    | <0.05         |
| Sodium Phenylbutyrate/ Taurursodiol (Relyvrio) | CENTAUR<br>(Phase 2) | Overall Survival<br>(post-hoc<br>analysis)       | Median survival<br>benefit of 4.8<br>months                  | Not specified |

## **Experimental Protocols**

A detailed understanding of the experimental design is crucial for interpreting clinical trial results. Below are summaries of the methodologies for the key trials cited.

### **Dazucorilant: The DAZALS Trial (NCT05407324)**

• Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled study.



- Participants: 249 patients with sporadic or familial ALS.
- Intervention: Patients were randomized (1:1:1) to receive either 150 mg of Dazucorilant,
   300 mg of Dazucorilant, or a placebo once daily for 24 weeks.
- Primary Endpoint: The change from baseline in the ALSFRS-R total score at week 24.
- Secondary Endpoints: Included overall survival and quality of life.
- Open-Label Extension: Eligible patients who completed the 24-week treatment period could enroll in a 132-week open-label extension study, receiving 300 mg of Dazucorilant daily.

### Edaravone: The MCI186-19 Trial (NCT01492686)

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.
- Participants: Patients with definite or probable ALS, disease duration ≤2 years, and normal respiratory function.
- Intervention: Edaravone administered intravenously for 14 days followed by a 14-day drugfree period in the first cycle, and for 10 of the first 14 days in subsequent 28-day cycles.
- Primary Endpoint: The change in ALSFRS-R score from baseline to week 24.

### **Tofersen: The VALOR Trial (NCT026223699)**

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.
- Participants: 108 adults with ALS and a confirmed SOD1 mutation.
- Intervention: Tofersen 100 mg or placebo administered intrathecally for 8 doses over 24 weeks.
- Primary Endpoint: The change from baseline to week 28 in the ALSFRS-R total score in participants predicted to have faster-progressing disease.

# Sodium Phenylbutyrate/Taurursodiol: The CENTAUR Trial (NCT03127514)



- Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: 137 participants with definite ALS who had an onset of symptoms within the previous 18 months.
- Intervention: Sodium phenylbutyrate-taurursodiol or placebo administered orally.
- Primary Endpoint: The rate of decline in the total score on the ALSFRS-R through 24 weeks.

### **Signaling Pathways and Experimental Workflows**

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language.

Caption: **Dazucorilant**'s mechanism of action in mitigating cortisol-induced neuroinflammation.





Click to download full resolution via product page

Caption: Workflow of the DAZALS Phase 2 clinical trial for **Dazucorilant**.

#### **Discussion and Future Outlook**

The clinical trial results for **Dazucorilant** present a nuanced picture. The failure to meet the primary endpoint of slowing motor function decline, as measured by the ALSFRS-R, is a



significant setback. However, the observed survival benefit in the high-dose group is a compelling finding that warrants further investigation. This suggests that **Dazucorilant**'s mechanism of action, modulating the glucocorticoid receptor to potentially reduce neuroinflammation, may have a more profound impact on disease progression and mortality than on the functional measures captured by the ALSFRS-R over a 24-week period.

In comparison to other ALS therapies, the landscape is mixed. Edaravone demonstrated a modest but statistically significant slowing of functional decline in its pivotal trial. Tofersen, while not meeting its primary functional endpoint in the initial analysis of the VALOR trial, showed favorable trends and a significant effect on a key biomarker of neurodegeneration, leading to its accelerated approval for a specific genetic subpopulation of ALS patients. The story of Relyvrio, with initial promise in a Phase 2 trial followed by a failed confirmatory Phase 3 study and subsequent market withdrawal, underscores the challenges in ALS drug development.

The future of **Dazucorilant** in the treatment of ALS will likely depend on the outcomes of the ongoing open-label extension study, which will provide more mature data on the long-term survival benefit. Further research is also needed to elucidate the precise mechanisms through which glucocorticoid receptor modulation impacts neuronal survival in ALS. The unexpected findings from the DAZALS trial highlight the complexity of ALS pathology and the need for diverse therapeutic strategies that may target different aspects of the disease process beyond motor function decline.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Corcept Presents Results from Phase 2 Study of Dazucorilant in Patients with Amyotrophic Lateral Sclerosis (ALS) at ENCALS 2025 Annual Meeting - BioSpace [biospace.com]
- 2. Corcept Announces Results From Phase 2 Study of Dazucorilant in Patients With Amyotrophic Lateral Sclerosis (ALS) – Corcept Therapeutics, Incorporated [ir.corcept.com]



 To cite this document: BenchChem. [Dazucorilant's Impact on Motor Function: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8726431#comparative-analysis-of-dazucorilant-s-impact-on-motor-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com